molecular formula C14H14N2O3 B12872570 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione CAS No. 87100-61-6

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione

Cat. No.: B12872570
CAS No.: 87100-61-6
M. Wt: 258.27 g/mol
InChI Key: WNGRXUQETAVNOC-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione typically involves the reaction between 3-methyl-1-phenylpyrazol-5-one and butane-1,3-dione. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione can be compared with other pyrazolone derivatives, such as:

Properties

CAS No.

87100-61-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,3-dione

InChI

InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3

InChI Key

WNGRXUQETAVNOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CC(=O)C

Origin of Product

United States

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